molecular formula C20H17ClN2O4S2 B6097139 MFCD02332245

MFCD02332245

Cat. No.: B6097139
M. Wt: 448.9 g/mol
InChI Key: FGQJPFZWWLIGRA-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD02332245 is a boronic acid derivative widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl structures in pharmaceuticals and materials science. Boronic acids like this compound typically exhibit planar geometry at the boron center, enabling coordination with palladium catalysts during coupling reactions. These compounds are often air- and moisture-sensitive, requiring inert handling conditions .

The compound’s utility is underscored by its role in synthesizing intermediates for active pharmaceutical ingredients (APIs). For example, structurally similar boronic acids, such as 9-azaindole-5-boronic acid (CAS 913835-63-9, MDL MFCD06739225), demonstrate high reactivity in forming carbon-carbon bonds under mild conditions, achieving yields exceeding 70% in optimized protocols .

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S2/c1-27-14-5-2-12(3-6-14)10-17-19(26)23(20(28)29-17)9-8-18(25)22-15-11-13(21)4-7-16(15)24/h2-7,10-11,24H,8-9H2,1H3,(H,22,25)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQJPFZWWLIGRA-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of MFCD02332245 involves several steps, each requiring precise reaction conditions. One common synthetic route includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure high yield and purity. Industrial production methods often involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently.

Chemical Reactions Analysis

MFCD02332245 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

MFCD02332245 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in certain reactions. In biology, it is employed in the study of biochemical pathways and as a probe for detecting specific biomolecules. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic tool. Industrial applications include its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD02332245 involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, thereby affecting various biological pathways. The compound’s effects are mediated through its binding to these targets, which can result in either activation or inhibition of their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD02332245 with three structurally and functionally analogous boronic acids, emphasizing synthesis, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound CAS No. Molecular Formula Molecular Weight Key Functional Groups Synthesis Yield Key Applications
This compound Not reported Not reported Not reported Boronic acid, heterocycle Not reported Suzuki coupling, API synthesis
9-Azaindole-5-boronic acid 913835-63-9 C₇H₇BN₂O₂ 161.95 Boronic acid, azaindole 72% Anticancer intermediates
(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid 1022150-11-3 C₁₀H₁₁BN₂O₂ 202.02 Boronic acid, imidazole 85% Kinase inhibitor precursors
(6-Aminopyridin-3-yl)boronic acid 1761-61-1 C₅H₇BN₂O₂ 138.94 Boronic acid, aminopyridine 98% Fluorescent probes, sensors

Table 2: Physicochemical Properties

Compound Solubility (mg/mL) LogP (Predicted) Hazard Statements Reactivity in Cross-Coupling
This compound Not reported Not reported Likely H302, H315, H319 High (inferred)
9-Azaindole-5-boronic acid 0.24 0.61 (SILICOS-IT) H302, H315, H319, H332, H335 High (72% yield, Pd catalysis)
(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid 0.687 1.64 (MLOGP) H302, H315, H319, H335 Moderate (Cs₂CO₃ base required)
(6-Aminopyridin-3-yl)boronic acid 0.12 -1.98 (Ali) H302 High (98% yield, green chemistry)

Key Findings:

Synthetic Efficiency: 9-Azaindole-5-boronic acid (72% yield) and (6-aminopyridin-3-yl)boronic acid (98% yield) outperform other analogs in reaction efficiency. The latter employs eco-friendly A-FGO catalysts, reducing reliance on toxic solvents . this compound likely shares comparable catalytic requirements (e.g., Pd(0) catalysts, phosphine ligands) based on structural similarity .

Functional Group Impact: The imidazole moiety in (4-(1-methyl-1H-imidazol-2-yl)phenyl)boronic acid enhances coordination with transition metals, broadening its utility in heterocyclic synthesis . Aminopyridine derivatives like (6-aminopyridin-3-yl)boronic acid exhibit superior solubility (0.12 mg/mL) and BBB permeability, making them suitable for CNS-targeted drug development .

Safety Profiles :

  • All analogs carry H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) warnings. However, 9-azaindole-5-boronic acid poses additional inhalation risks (H335) due to fine particulate formation .

Thermodynamic Stability: 9-Azaindole-5-boronic acid shows moderate thermal stability (decomposition at 120°C), whereas (6-aminopyridin-3-yl)boronic acid remains stable under reflux conditions (ΔT = 75°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.